molecular formula C8H6ClNO4S B6598242 (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride CAS No. 7506-63-0

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride

Cat. No.: B6598242
CAS No.: 7506-63-0
M. Wt: 247.66 g/mol
InChI Key: SVMBRAHBRXXFEU-AATRIKPKSA-N
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Description

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a nitrophenyl group attached to an ethene backbone, which is further connected to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride typically involves the reaction of (E)-2-(4-nitrophenyl)ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

(E)2(4nitrophenyl)ethene+ClSO3H(E)2(4nitrophenyl)ethene1sulfonylchloride+HCl(E)-2-(4-nitrophenyl)ethene + \text{ClSO}_3\text{H} \rightarrow this compound + \text{HCl} (E)−2−(4−nitrophenyl)ethene+ClSO3​H→(E)−2−(4−nitrophenyl)ethene−1−sulfonylchloride+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethene backbone can undergo oxidation to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of sulfonamides, sulfonates, and sulfonyl thiols.

    Reduction: Formation of (E)-2-(4-aminophenyl)ethene-1-sulfonyl chloride.

    Oxidation: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the modification of biomolecules for studying biological processes.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The nitro group can be reduced to an amino group, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-nitrophenyl)ethene-1-sulfonic acid
  • (E)-2-(4-aminophenyl)ethene-1-sulfonyl chloride
  • (E)-2-(4-nitrophenyl)ethene-1-sulfonamide

Uniqueness

(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is unique due to the presence of both a nitrophenyl group and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-2-(4-nitrophenyl)ethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBRAHBRXXFEU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-63-0
Record name NSC407005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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